(2-Morpholin-4-yl-phenyl)methanol

説明

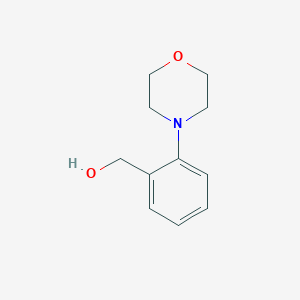

Structure

2D Structure

特性

IUPAC Name |

(2-morpholin-4-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-9-10-3-1-2-4-11(10)12-5-7-14-8-6-12/h1-4,13H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGVYNRBQSAMIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380187 | |

| Record name | (2-Morpholin-4-yl-phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465514-33-4 | |

| Record name | (2-Morpholin-4-yl-phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(morpholin-4-yl)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Morpholin 4 Yl Phenyl Methanol and Its Analogs

Established Synthetic Routes to (2-Morpholin-4-yl-phenyl)methanol

The construction of this compound involves the formation of a crucial carbon-nitrogen bond between the phenyl ring and the morpholine (B109124) moiety, as well as ensuring the presence of the hydroxymethyl group at the ortho position.

Multi-step Synthesis Strategies

Multi-step synthesis provides a reliable and well-controlled pathway to this compound. A common and logical approach involves the initial synthesis of an intermediate, such as 2-morpholinobenzoic acid or 2-morpholinobenzaldehyde (B119794), followed by a reduction step to yield the final benzyl (B1604629) alcohol.

One plausible pathway begins with the nucleophilic aromatic substitution of a halogenated benzoic acid derivative, like 2-fluorobenzoic acid or 2-chlorobenzoic acid, with morpholine. This reaction, typically performed in the presence of a base, yields 2-morpholinobenzoic acid. The subsequent step is the reduction of the carboxylic acid functional group. This transformation can be accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. Alternatively, the carboxylic acid can first be converted to its methyl or ethyl ester, which can then be reduced to the primary alcohol under milder conditions.

Another robust multi-step strategy employs palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. organic-chemistry.orgyoutube.com This reaction is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. youtube.com In this scenario, a 2-halobenzyl alcohol, with its hydroxyl group often protected to prevent interference with the catalyst, is coupled with morpholine. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) or benzyl ethers. The Buchwald-Hartwig reaction typically utilizes a palladium catalyst, a phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base. youtube.com After the successful coupling, a deprotection step is performed to reveal the hydroxymethyl group, completing the synthesis.

A similar sequence could involve the Buchwald-Hartwig amination of a 2-halobenzaldehyde with morpholine to produce 2-morpholinobenzaldehyde. This intermediate aldehyde is then reduced to the target alcohol, this compound. This reduction is a standard organic transformation, readily achieved with reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

The table below outlines a representative multi-step synthesis involving the reduction of a benzoic acid derivative.

| Step | Reaction | Starting Materials | Key Reagents | Product |

| 1 | Nucleophilic Aromatic Substitution | 2-Fluorobenzoic acid, Morpholine | Base (e.g., K₂CO₃), Solvent (e.g., DMSO) | 2-Morpholinobenzoic acid |

| 2 | Reduction of Carboxylic Acid | 2-Morpholinobenzoic acid | 1. LiAlH₄, 2. H₂O workup | This compound |

One-Pot Synthetic Approaches

For instance, a process could start with a suitable Weinreb amide, such as 2-bromo-N-methoxy-N-methylbenzamide. This starting material can be reduced in situ using a reagent like diisobutylaluminium hydride (DIBAL-H) to form a stable tetrahedral intermediate. This intermediate, which acts as a "masked aldehyde," is then subjected to a palladium-catalyzed cross-coupling reaction with morpholine in the same reaction vessel. While this specific one-pot synthesis for the target molecule is hypothetical, similar transformations for creating functionalized benzaldehydes and related structures have been successfully developed. nih.gov

Another one-pot strategy could be adapted from methods used to synthesize substituted morpholines. For example, metal-free approaches using an inexpensive oxidant like ammonium (B1175870) persulfate can facilitate the reaction of aziridines with haloalcohols to form the morpholine ring in one pot. nih.gov While this specific method builds the morpholine ring itself, the principle of sequential reactions in a single flask is central to developing efficient syntheses for morpholine-containing targets.

Precursor Compounds and Starting Materials in this compound Synthesis

The choice of starting materials is fundamental to the success of any synthetic route. The synthesis of this compound relies on the availability of a suitably substituted phenyl precursor and morpholine itself.

Utilization of Substituted Phenyl Precursors

The core of the target molecule is a disubstituted benzene (B151609) ring. The selection of the phenyl precursor depends on the chosen synthetic strategy. Key precursors are typically ortho-substituted with functional groups that can be either converted into the final hydroxymethyl group or used as a handle for introducing the morpholine moiety.

Commonly used substituted phenyl precursors include:

2-Halobenzaldehydes (e.g., 2-fluorobenzaldehyde, 2-chlorobenzaldehyde): These are ideal for syntheses involving an initial C-N bond formation (e.g., Buchwald-Hartwig amination or nucleophilic aromatic substitution) followed by reduction of the aldehyde.

2-Halobenzoic Acids (e.g., 2-fluorobenzoic acid): These serve as excellent starting points for nucleophilic substitution with morpholine, followed by reduction of the resulting carboxylic acid.

2-Halobenzyl Alcohols (e.g., 2-bromobenzyl alcohol): These are used when the strategy involves forming the C-N bond as a later step, often requiring protection of the alcohol group during the coupling reaction.

ortho-Hydroxybenzyl alcohols: These can be used in reactions that generate ortho-quinone methides in situ, which can then react with nucleophiles, although this is a more advanced and less direct method for this specific target. researchgate.net

The table below summarizes potential phenyl precursors and their corresponding synthetic strategies.

| Precursor | Chemical Formula | Applicable Synthetic Route |

| 2-Fluorobenzaldehyde | C₇H₅FO | Nucleophilic Aromatic Substitution with Morpholine, then Aldehyde Reduction |

| 2-Chlorobenzyl alcohol | C₇H₇ClO | Buchwald-Hartwig Amination with Morpholine (with -OH protection) |

| 2-Morpholinobenzoic acid | C₁₁H₁₃NO₃ | Reduction of Carboxylic Acid |

| 2-Bromobenzyl bromide | C₇H₆Br₂ | Sequential substitution with morpholine and a hydroxide (B78521) source |

Role of Morpholine as a Building Block

Morpholine is a heterocyclic amine that serves as a crucial building block in the synthesis of the target compound. nih.gov It acts as the nitrogen nucleophile that is introduced onto the phenyl ring. Morpholine is a secondary amine, and its reaction with an activated aryl halide or triflate results in a tertiary amine linkage, forming the 2-morpholinophenyl moiety. organic-chemistry.org

In medicinal chemistry, the morpholine ring is often incorporated into drug candidates to improve their pharmacokinetic profiles, such as increasing aqueous solubility and metabolic stability. nih.gov In the context of synthesis, its straightforward reactivity and commercial availability make it a convenient and widely used component. In reactions like the Buchwald-Hartwig amination or nucleophilic aromatic substitution, the nitrogen atom of the morpholine ring attacks the electrophilic carbon of the phenyl precursor, displacing a leaving group (like a halide) to form the desired C-N bond.

Advanced Synthetic Techniques for this compound and Derivatives

Modern synthetic chemistry offers advanced techniques that can be applied to the synthesis of this compound and its derivatives, often providing greater efficiency, selectivity, and milder reaction conditions.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a significant advancement over classical methods like the Ullmann condensation. organic-chemistry.orgnih.gov The development of specialized phosphine ligands (e.g., XPhos, SPhos, RuPhos) has dramatically expanded the scope of this reaction, allowing for the coupling of a wide range of aryl halides and amines under relatively mild conditions with high yields. youtube.com These catalyst systems are highly effective for coupling heterocyclic amines like morpholine. rsc.org

Furthermore, mechanochemical synthesis, which involves conducting reactions in a ball mill with little to no solvent, is an emerging green chemistry technique. nih.gov A one-pot, two-step mechanochemical process could potentially be developed where the initial formation of a ligand or intermediate is followed directly by a second reaction in the same milling jar, eliminating the need for solvent-based workups of intermediates. nih.gov

For the synthesis of derivatives, techniques like late-stage functionalization are becoming increasingly important. These methods allow for the modification of a complex molecule, like this compound, at a late step in the synthesis, enabling the rapid generation of a library of analogs for structure-activity relationship studies.

Finally, flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers advantages in terms of safety, scalability, and precise control over reaction parameters like temperature and time. A multi-step synthesis of this compound could be adapted to a flow process, potentially improving efficiency and yield.

Catalytic Methods in this compound Synthesis

The formation of the crucial C-N bond between the morpholine nitrogen and the phenyl ring is often accomplished through transition-metal-catalyzed cross-coupling reactions. These methods are favored for their efficiency and broad substrate scope. Two prominent catalytic systems for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

A plausible synthetic route to this compound involves the palladium-catalyzed amination of an ortho-substituted benzyl alcohol derivative, such as 2-chlorobenzyl alcohol or 2-bromobenzyl alcohol, with morpholine. The Buchwald-Hartwig amination is a powerful method for the formation of aryl amines using a palladium catalyst. bldpharm.comdoi.org This reaction typically employs a palladium precatalyst and a phosphine ligand. The choice of ligand is critical and can influence reaction efficiency and scope. doi.org For instance, sterically hindered biaryl phosphine ligands have been shown to be highly effective. bldpharm.com

Alternatively, the Ullmann condensation offers a copper-catalyzed route to N-arylation. scbt.com While traditional Ullmann reactions required harsh conditions with high temperatures and stoichiometric copper, modern protocols often utilize soluble copper catalysts with various ligands, allowing for milder reaction conditions. scbt.comsigmaaldrich.com The reaction can be performed with aryl halides, and the reactivity generally follows the trend I > Br > Cl. scbt.com

The final step in a synthesis starting from a 2-morpholinobenzaldehyde precursor would be the reduction of the aldehyde to a primary alcohol. This is commonly achieved using reducing agents like sodium borohydride (NaBH₄) in a protic solvent such as methanol (B129727) or ethanol. sigmaaldrich.comorgsyn.org This reduction is typically high-yielding and chemoselective for aldehydes and ketones. sigmaaldrich.com

Table 1: Representative Catalytic Systems for N-Arylation of Amines

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Pd(OAc)₂ / Phosphine Ligand | Aryl halide/triflate + Amine | Aryl amine | Broad substrate scope, mild conditions. Ligand choice is crucial for efficiency. scbt.com |

| [Pd(allyl)Cl]₂ / t-BuXPhos | Bromobenzene (B47551) + Secondary amine | N-phenyl amine | Effective for coupling with secondary amines. Base and solvent choice can be optimized for yield. sigmaaldrich.com |

| CuI / Ligand | Aryl halide + Amine/N-heterocycle | N-Aryl amine/heterocycle | Classical method, newer ligands allow for milder conditions than traditional protocols. scbt.com |

| Nano-[Co-4CSP]Cl₂ | Chlorobenzene + Morpholine | N-phenylmorpholine | A nano-Schiff base complex of cobalt has been shown to catalyze the C-N coupling. |

Stereoselective and Diastereoselective Synthesis of Morpholine Congeners Relevant to this compound

While this compound itself is achiral, the synthesis of its analogs with substituents on the morpholine ring introduces chirality, making stereoselective synthesis a critical consideration. The development of methods to control the stereochemistry of substituted morpholines is an active area of research due to the prevalence of these motifs in bioactive molecules.

One approach to achieve stereoselectivity is to start from enantiomerically pure amino alcohols. A multi-step synthesis can convert these chiral building blocks into cis-3,5-disubstituted morpholines. A key step in such a sequence can be a palladium-catalyzed carboamination reaction. The stereochemistry of the final morpholine product is dictated by the starting amino alcohol.

Diastereoselective methods have also been developed to control the relative stereochemistry of substituents on the morpholine ring. For example, a photocatalytic, diastereoselective annulation strategy has been reported for the synthesis of 2-aryl morpholines from readily available starting materials. bldpharm.com This method utilizes a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to achieve high yields and diastereoselectivities. bldpharm.com

Another strategy involves the sequential palladium(0)-catalyzed Tsuji-Trost reaction followed by an iron(III)-catalyzed heterocyclization of vinyloxiranes and amino-alcohols to produce substituted morpholines with good to excellent diastereoselectivity. scbt.com The substitution pattern on the final morpholine can be varied, leading to 2,6-, 2,5-, and 2,3-disubstituted as well as trisubstituted products. scbt.com

Table 2: Examples of Stereoselective Synthesis of Morpholine Derivatives

| Method | Starting Materials | Product | Stereochemical Outcome |

|---|---|---|---|

| Pd-catalyzed Carboamination | Enantiopure N-Boc amino alcohols, Aryl/Alkenyl halides | cis-3,5-disubstituted morpholines | Synthesis of enantiopure products as single stereoisomers. |

| Photocatalytic Diastereoselective Annulation | Imines with an aromatic A ring | 2,3-disubstituted morpholines | High diastereoselectivity (>20:1 dr) for trans products. bldpharm.com |

| Sequential Pd(0)/Fe(III) Catalysis | Vinyloxiranes, Amino-alcohols | 2,6-, 2,5-, and 2,3-disubstituted morpholines | Good to excellent diastereoselectivities. scbt.com |

| Intramolecular Cyclization | Nitrogen-tethered alkenols | Substituted morpholines | Catalyzed by palladium chloride, yielding products in good yields. doi.org |

Considerations for Yield Optimization and Purity in this compound Synthesis

Optimizing the yield and ensuring the purity of the final product are paramount in any synthetic endeavor. For the synthesis of this compound, several factors at each synthetic step can be fine-tuned.

In the catalytic C-N coupling step, the choice of catalyst, ligand, base, solvent, and reaction temperature can significantly impact the yield. For Buchwald-Hartwig aminations, screening different phosphine ligands and bases is a common optimization strategy. sigmaaldrich.com For instance, in the coupling of bromobenzene with secondary amines, lithium tert-butoxide, sodium tert-butoxide, and cesium carbonate have all been shown to give high yields, with the optimal choice being substrate-dependent. sigmaaldrich.com

In the reduction of the aldehyde precursor, the choice of reducing agent and reaction conditions can affect the outcome. While sodium borohydride is a mild and selective reagent for reducing aldehydes, controlling the temperature and reaction time can help minimize potential side reactions. sigmaaldrich.com

Purification of the final product is crucial to remove any unreacted starting materials, catalysts, and byproducts. Common purification techniques for compounds like this compound include column chromatography and recrystallization. For example, the purification of a crude reaction mixture to afford furan-2-yl(phenyl)methanol was achieved by column chromatography on silica (B1680970) gel. The purity of the final compound can be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). Quantitative ¹H NMR can be used to determine the weight percent purity of a sample using an internal standard.

Table 3: Factors Influencing Yield and Purity in the Synthesis of N-Aryl Morpholine Derivatives

| Step | Factor | Influence on Yield and Purity | Example |

|---|---|---|---|

| C-N Coupling | Catalyst/Ligand | The choice of palladium/phosphine or copper/ligand system is critical for reaction efficiency. | Different phosphine ligands can lead to varying conversion rates in Buchwald-Hartwig amination. sigmaaldrich.com |

| C-N Coupling | Base | The strength and nature of the base can significantly affect the reaction rate and yield. | Screening of bases like t-BuOLi, t-BuONa, and Cs₂CO₃ can optimize yields in amination reactions. sigmaaldrich.com |

| C-N Coupling | Solvent | The polarity of the solvent can influence the solubility of reactants and the reaction pathway. | Non-polar solvents like toluene (B28343) are often used in Buchwald-Hartwig reactions. sigmaaldrich.com |

| Reduction | Reducing Agent | The choice of reducing agent determines the chemoselectivity of the reduction. | NaBH₄ is a mild reagent that selectively reduces aldehydes and ketones. sigmaaldrich.com |

| Purification | Method | The purification technique determines the final purity of the compound. | Column chromatography on silica gel is a common method for purifying alcohol products. |

| Purification | Recrystallization | Can be a highly effective method for obtaining high-purity crystalline solids. | Recrystallization from a suitable solvent system can remove impurities. |

Chemical Transformations and Derivatization of 2 Morpholin 4 Yl Phenyl Methanol

Reactivity of the Alcohol Functionality in (2-Morpholin-4-yl-phenyl)methanol

The primary alcohol group attached to the phenyl ring is a versatile functional group that can undergo oxidation, reduction (deoxygenation), and condensation reactions.

The primary alcohol in this compound can be selectively oxidized to form either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidation leads to the formation of (2-Morpholin-4-yl)benzaldehyde . A variety of reagents are effective for this transformation, including catalyst systems like TEMPO ((2,2,6,6-Tetrachloropiperidin-1-yl)oxyl) in combination with a co-oxidant such as sodium hypochlorite (B82951) organic-chemistry.org. Other common methods involve the use of Dess-Martin periodinane or a Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride.

Stronger oxidizing agents or more vigorous conditions will further oxidize the intermediate aldehyde to the carboxylic acid, (2-Morpholin-4-yl)benzoic acid . Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid are typically used for this purpose.

Table 1: Oxidation Reactions of this compound

| Product | Reagent(s) | Reaction Type |

|---|---|---|

| (2-Morpholin-4-yl)benzaldehyde | Pyridinium chlorochromate (PCC) | Mild Oxidation |

| (2-Morpholin-4-yl)benzaldehyde | Dess-Martin periodinane (DMP) | Mild Oxidation |

| (2-Morpholin-4-yl)benzaldehyde | TEMPO/NaOCl | Catalytic Mild Oxidation organic-chemistry.org |

| (2-Morpholin-4-yl)benzoic acid | Potassium permanganate (KMnO₄) | Strong Oxidation |

| (2-Morpholin-4-yl)benzoic acid | Jones Reagent (CrO₃/H₂SO₄) | Strong Oxidation |

The reduction of the alcohol functionality in this compound refers to the deoxygenation process, which would involve the complete removal of the hydroxyl group to yield 4-(2-methylphenyl)morpholine . This transformation requires the cleavage of a strong carbon-oxygen bond. Such reactions are not commonly reported for this class of compounds under standard laboratory conditions, as they necessitate harsh reducing agents or specific catalytic systems that could potentially affect other parts of the molecule, including the aromatic and morpholine (B109124) rings.

The alcohol group readily participates in condensation reactions, most notably to form ethers and esters. These reactions provide a straightforward method to introduce a wide variety of substituents at the benzylic position.

Etherification: Ethers can be synthesized via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide intermediate. This nucleophilic alkoxide is then treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding ether.

Esterification: Esters can be formed through several methods. The classic Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. Alternatively, for a more rapid and often higher-yielding reaction, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

Table 2: Condensation Reactions of the Alcohol Functionality

| Reaction Type | Reagent(s) | Product Class | Example Product |

|---|---|---|---|

| Etherification | 1. NaH 2. Alkyl Halide (R-X) | Ether | 4-(2-(Methoxymethyl)phenyl)morpholine |

| Esterification | Carboxylic Acid (R-COOH), H⁺ catalyst | Ester | (2-Morpholin-4-yl-phenyl)methyl acetate |

| Esterification | Acyl Chloride (R-COCl), Pyridine | Ester | (2-Morpholin-4-yl-phenyl)methyl benzoate |

Reactions Involving the Morpholine Ring in this compound

The morpholine ring is a stable, six-membered heterocycle. Reactions typically target the nucleophilic and basic tertiary nitrogen atom.

The morpholine ring is generally characterized by its chemical stability due to a lack of significant ring strain. Consequently, ring-opening reactions are challenging and not commonly observed under mild conditions researchgate.net. Cleavage of the C-N or C-O bonds within the ring would require harsh conditions, such as treatment with powerful reducing agents (e.g., lithium aluminum hydride at high temperatures) or specific ring-opening reagents, which often lack selectivity and may lead to complex product mixtures. Therefore, selective ring-opening of the morpholine moiety in this compound is not a synthetically favored transformation.

The tertiary nitrogen atom of the morpholine ring is nucleophilic and can be readily functionalized.

N-Quaternization: As a tertiary amine, the morpholine nitrogen can react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form a quaternary ammonium (B1175870) salt. This reaction introduces a permanent positive charge and adds a new alkyl group to the nitrogen atom. The resulting product would be a 4-(2-(hydroxymethyl)phenyl)-4-methylmorpholin-4-ium salt.

N-Oxide Formation: The nitrogen atom can be oxidized to form an N-oxide . This transformation is typically achieved using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The formation of heterocyclic N-oxides is a known strategy in medicinal chemistry to modulate the physicochemical properties of a molecule nih.gov. The product of this reaction is (2-(4-oxidomorpholin-4-yl)phenyl)methanol .

Table 3: Reactions of the Morpholine Nitrogen

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| N-Quaternization | Methyl Iodide (CH₃I) | 4-(2-(Hydroxymethyl)phenyl)-4-methylmorpholin-4-ium iodide |

| N-Oxidation | Hydrogen Peroxide (H₂O₂) or m-CPBA | (2-(4-Oxidomorpholin-4-yl)phenyl)methanol |

Modifications of the Phenyl Moiety in this compound

The aromatic nature of the phenyl ring in this compound makes it amenable to various substitution reactions, allowing for the introduction of diverse functional groups that can modulate the molecule's properties.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. studysmarter.co.uk The morpholine and hydroxymethyl substituents on the phenyl ring of this compound are both activating, ortho-, para-directing groups. libretexts.org The tertiary amine of the morpholine ring, being a strong electron-donating group, significantly influences the regioselectivity of these reactions.

Detailed research on the specific electrophilic aromatic substitution reactions of this compound is not extensively documented in publicly available literature. However, based on the directing effects of the morpholino and hydroxymethyl groups, electrophilic attack is anticipated to occur predominantly at the positions ortho and para to the morpholine group. The expected major products for common EAS reactions are outlined in the table below.

| Electrophilic Reaction | Reagents and Conditions | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | (2-Morpholin-4-yl-4-nitrophenyl)methanol and (2-Morpholin-4-yl-6-nitrophenyl)methanol |

| Halogenation (Br) | Br₂, FeBr₃ | (4-Bromo-2-morpholin-4-yl-phenyl)methanol and (6-Bromo-2-morpholin-4-yl-phenyl)methanol |

| Sulfonation | Fuming H₂SO₄ | 4-(Hydroxymethyl)-3-morpholinobenzenesulfonic acid and 2-(Hydroxymethyl)-3-morpholinobenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | (4-Acyl-2-morpholin-4-yl-phenyl)methanol and (6-Acyl-2-morpholin-4-yl-phenyl)methanol |

It is important to note that the strong Lewis acids used in Friedel-Crafts reactions can potentially coordinate with the basic nitrogen of the morpholine ring, which may deactivate the ring or lead to undesired side reactions. wikipedia.org

Halogenation of the phenyl ring provides a crucial handle for further functionalization through various palladium-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.org These reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds.

Halogenation: The introduction of a halogen atom (Cl, Br, I) onto the phenyl ring of this compound can be achieved using standard electrophilic halogenation methods. rasayanjournal.co.in The regioselectivity is governed by the directing effects of the existing substituents, leading primarily to ortho- and para-halogenated products relative to the morpholine group.

Cross-Coupling Reactions: Once halogenated, the derivatives of this compound can participate in a variety of cross-coupling reactions, enabling the synthesis of a vast range of analogues. organic-chemistry.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction pairs the halogenated this compound derivative with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. nih.govnih.govrsc.org This method is widely used for the synthesis of biaryl compounds.

Heck Reaction: In the Heck reaction, the halogenated scaffold is coupled with an alkene to introduce a vinyl group. wikipedia.orglibretexts.orgnih.gov This reaction is valuable for creating more complex unsaturated systems.

Sonogashira Coupling: This reaction involves the coupling of the halogenated derivative with a terminal alkyne, leading to the formation of an alkynyl-substituted aromatic compound. wikipedia.orglibretexts.orgorganic-chemistry.org This is a key method for introducing rigidity and extending conjugation within a molecule.

The table below summarizes the potential cross-coupling reactions of a hypothetical halogenated this compound derivative.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Biaryl derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃, base (e.g., Et₃N) | Vinylated derivative |

| Sonogashira | Terminal alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | Alkynylated derivative |

Synthesis of Conjugates and Hybrid Molecules Containing the this compound Scaffold

The this compound scaffold is an attractive component for the construction of conjugates and hybrid molecules, particularly in the field of drug discovery. nih.govmdpi.com The hydroxymethyl group provides a convenient point of attachment for other molecules, such as drugs, peptides, or linkers, through ester or ether linkages. libretexts.org

Drug-Linker Conjugates: In the context of antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs), the this compound moiety can act as a stable linker between the targeting biomolecule and a cytotoxic payload. nih.gov The morpholine group can enhance aqueous solubility and influence the pharmacokinetic properties of the conjugate. The synthesis typically involves the esterification or etherification of the hydroxymethyl group with a carboxylic acid or halide derivative of the drug or a linker molecule. researchgate.net

While specific examples of conjugates and hybrid molecules derived directly from this compound are not extensively reported, the synthetic strategies employed for analogous morpholine-containing compounds provide a clear blueprint for such endeavors. researchgate.netnih.gov

Spectroscopic and Analytical Characterization Techniques in Research of 2 Morpholin 4 Yl Phenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to provide a detailed skeletal framework of (2-Morpholin-4-yl-phenyl)methanol and its analogs. In many studies, deuterated chloroform (B151607) (CDCl₃) is used as the solvent, and tetramethylsilane (B1202638) (TMS) serves as an internal standard for chemical shifts. rsc.org

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shifts (δ) in the ¹H NMR spectrum of this compound and its derivatives are indicative of specific proton environments.

For instance, in the ¹H NMR spectrum of a derivative, signals corresponding to the aromatic protons typically appear in the downfield region (around 7.0-8.0 ppm). The protons of the morpholine (B109124) ring exhibit characteristic shifts, often appearing as multiplets in the range of 2.7-4.0 ppm. rsc.org The methylene (B1212753) protons adjacent to the oxygen atom of the morpholine ring usually resonate at a different chemical shift than those adjacent to the nitrogen atom. The benzylic proton of the methanol (B129727) group typically appears as a singlet or a doublet, depending on its coupling with other protons. rsc.orgrsc.org

Table 1: Illustrative ¹H NMR Spectral Data for a Derivative of this compound

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic | 7.48 – 7.32 | Multiplet | - |

| Morpholine (O-CH₂) | ~3.8 | Multiplet | - |

| Morpholine (N-CH₂) | ~3.3 | Multiplet | - |

| Benzylic CH | 5.88 | Doublet | 3.5 |

| OH | 2.24 | Doublet | 3.6 |

This table is a representative example based on typical chemical shifts for similar structures and may not reflect the exact values for this compound. rsc.orgrsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal.

In the ¹³C NMR spectrum of a derivative of this compound, the aromatic carbons show signals in the range of 115-150 ppm. The carbon attached to the hydroxyl group (benzylic carbon) typically resonates around 60-75 ppm. The carbons of the morpholine ring appear in the range of 40-70 ppm, with the carbons adjacent to the oxygen atom appearing at a more downfield position compared to those adjacent to the nitrogen. rsc.org

Table 2: Illustrative ¹³C NMR Spectral Data for a Derivative of this compound

| Carbon Type | Chemical Shift (δ) in ppm |

| Aromatic C (quaternary) | ~143.8 |

| Aromatic CH | 126.5 - 128.5 |

| Benzylic C-OH | ~76.3 |

| Morpholine C-O | ~67.0 |

| Morpholine C-N | ~48.4 |

This table is a representative example based on typical chemical shifts for similar structures and may not reflect the exact values for this compound. rsc.orgrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and its derivatives, as well as for gaining insights into their fragmentation patterns. Techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly used. rsc.orgrsc.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. rsc.org

The mass spectrum of a derivative would be expected to show a molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) corresponding to its molecular weight. For example, the hydrochloride salt of a related compound, [2-(Morpholin-4-ylmethyl)phenyl]methanol, has a molecular weight of 243.73 g/mol . sigmaaldrich.com The fragmentation pattern can reveal the loss of specific groups, such as the morpholine ring or the hydroxymethyl group, providing further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. nist.gov The C-H stretching vibrations of the aromatic ring and the aliphatic morpholine ring typically appear around 2800-3100 cm⁻¹. The C-O stretching vibration of the alcohol and the ether linkage in the morpholine ring would be observed in the fingerprint region, typically between 1000-1300 cm⁻¹. researchgate.net The C-N stretching of the morpholine can also be identified in this region. Aromatic C=C stretching vibrations usually give rise to absorptions in the 1450-1600 cm⁻¹ range.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (Alcohol) | 3200-3600 (broad) |

| C-H (Aromatic) | 3000-3100 |

| C-H (Aliphatic) | 2850-2960 |

| C=C (Aromatic) | 1450-1600 |

| C-O (Alcohol/Ether) | 1000-1300 |

| C-N (Amine) | 1000-1300 |

This table is based on general IR spectroscopy principles and data for related functional groups. nist.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound would show absorption maxima (λmax) corresponding to the π-π* transitions of the phenyl ring. The solvent used can influence the position of these absorption bands. researchgate.netbiointerfaceresearch.com For phenolic compounds, which are structurally related, the λmax is often observed around 270-280 nm in solvents like methanol. researchgate.net The presence of the morpholino substituent on the phenyl ring may cause a shift in the absorption maximum.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the purification of this compound and its derivatives and for assessing their purity.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of reactions and to get a preliminary indication of the purity of a sample. rsc.org

Column Chromatography on silica (B1680970) gel is a standard purification technique used to isolate the desired compound from reaction mixtures. rsc.orgmdpi.com A mixture of solvents, such as hexane (B92381) and ethyl acetate, is often used as the eluent, with the polarity being adjusted to achieve optimal separation. rsc.org

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that can be used for both analytical and preparative purposes. It offers high resolution and sensitivity for purity determination. nih.gov Reversed-phase columns, such as phenyl-bonded phases, are often employed, with mobile phases typically consisting of a mixture of water or a buffer and an organic modifier like methanol or acetonitrile. nih.govresearchgate.net The choice of organic modifier can significantly impact the retention and selectivity of the separation. nih.gov

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental and widely used technique in synthetic organic chemistry due to its simplicity, speed, and high sensitivity. libretexts.org It is primarily employed on an analytical scale to monitor the progress of a chemical reaction, identify compounds present in a mixture, and determine the appropriate solvent system for larger-scale column chromatography. libretexts.orgmdpi.com

The principle of TLC involves a stationary phase, typically a thin layer of silica gel on a plate, and a liquid mobile phase (solvent system). libretexts.org The sample is spotted on the plate, which is then placed in a chamber with the mobile phase. As the solvent moves up the plate by capillary action, the components of the sample travel at different rates depending on their polarity and affinity for the stationary and mobile phases. libretexts.org This differential migration results in the separation of the components. libretexts.org The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify compounds under specific conditions. libretexts.org

In the synthesis of this compound and its derivatives, TLC is invaluable for tracking the conversion of starting materials to products. mdpi.comrsc.org For instance, a reaction can be monitored by periodically taking small aliquots from the reaction mixture and running a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progression. rsc.org Upon completion, as determined by TLC, the reaction can be stopped and worked up. mdpi.com Visualization is typically achieved using UV light, which can reveal spots for UV-active compounds, or by staining with agents like phosphomolybdic acid or anisaldehyde. rsc.org

Table 1: Example TLC Monitoring of a Hypothetical Synthesis This table illustrates the typical use of TLC to monitor a reaction where a starting material is converted to this compound.

| Time Point | Starting Material Spot (Rf = 0.65) | Product Spot (Rf = 0.35) | Observations |

| 0 hr | Intense | Not Visible | Reaction initiated. |

| 2 hr | Moderate | Faint | Product formation has begun. |

| 4 hr | Faint | Intense | Reaction nearing completion. |

| 6 hr | Not Visible | Intense | Starting material is consumed. rsc.org |

| Mobile Phase: Ethyl Acetate/Hexane (1:3 v/v). Visualization: UV light (254 nm). |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. rsc.org It is routinely used for the identification, quantification, and purity assessment of compounds in complex mixtures. rsc.orgsynhet.com Vendor data for this compound confirms that LC-MS is a standard method for its analysis. bldpharm.comambeed.com

In a typical LC-MS analysis, the sample is injected into an HPLC system, where it passes through a column (e.g., a C18 column) that separates the components. rsc.org The separated components then elute from the column and enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). rsc.orgnih.gov This provides molecular weight information for each separated component.

Research involving derivatives of this compound demonstrates the utility of LC-MS for both purification and analysis. Preparative reverse-phase HPLC is often used to purify reaction products, with fractions being analyzed by LC-MS to identify those containing the desired compound. rsc.org Analytical LC-MS is then used to determine the final purity of the isolated product. rsc.org

Table 2: Example LC-MS Analytical Methods for Phenyl-Morpholine Derivatives The following conditions have been used in the analysis of compounds structurally related to this compound. rsc.org

| Parameter | Method A | Method B |

| Column | Waters XBridge C18, 5-μm | C18 Column |

| Mobile Phase A | Water | H₂O (with buffer) |

| Mobile Phase B | Methanol | Acetonitrile (CH₃CN) |

| Buffer | 20-mM Ammonium (B1175870) Acetate | Not specified |

| Analysis Type | Preparative & Analytical | Analytical |

Table 3: LC-MS Data for Structurally Related Compounds This table shows representative data obtained from the LC-MS analysis of various complex morpholine-containing structures. rsc.org

| Compound | LC-MS Method | Retention Time (min) | Observed Mass (m/z) [M+H]⁺ |

| Derivative 1 | A | 1.68 | 446 |

| Derivative 2 | B | 1.76 | 490 |

| Derivative 3 | B | 1.89 | 503 |

| Derivative 4 | B | 3.46 | 486 |

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), is a technique that separates molecules based on their hydrodynamic volume or size in solution. nih.gov It is particularly useful for the analysis of large molecules and polymers, such as proteins or synthetic polymers. nih.govscbt.com The stationary phase consists of porous beads. Larger molecules cannot enter the pores and thus elute first, while smaller molecules penetrate the pores to varying extents and have a longer path, causing them to elute later.

While SEC is not a primary method for analyzing a small molecule like this compound itself, it becomes highly relevant for the characterization of its polymeric derivatives or bioconjugates. If this compound were used as a monomer to synthesize a polymer, SEC would be the standard method to determine the resulting polymer's molecular weight distribution (polydispersity), a critical factor influencing its physical properties. Recent advances have led to ultra-high performance size-exclusion chromatography (UHP-SEC), which allows for faster and higher-resolution analysis. nih.gov

For example, if this compound is incorporated into a larger structure for proteomics research applications, SEC would be essential for separating and analyzing the resulting conjugates. scbt.com

Table 4: Hypothetical SEC Analysis of a Polymer Derived from this compound This table illustrates the type of data obtained from an SEC experiment to characterize a polymer.

| Parameter | Value | Description |

| Mobile Phase | Tetrahydrofuran (B95107) (THF) nih.gov | A common organic solvent for polymer analysis. |

| Number Average Molecular Weight (Mn) | 15,000 g/mol | The total weight of all polymer chains divided by the number of chains. |

| Weight Average Molecular Weight (Mw) | 18,000 g/mol | An average that accounts for the weight of each polymer chain. |

| Polydispersity Index (PDI) | 1.20 | A measure of the broadness of the molecular weight distribution (Mw/Mn). A value of 1.0 indicates all chains are the same length. |

Elemental Analysis

Elemental analysis is a destructive analytical technique that provides the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur - CHNS) in a compound. This data is used to determine the empirical formula of a substance, which is the simplest whole-number ratio of atoms in the compound. For a newly synthesized compound, comparing the experimentally determined elemental composition with the theoretical percentages calculated from the proposed molecular formula serves as a crucial verification of its identity and purity. synhet.com

The empirical formula for the hydrochloride salt of this compound is C₁₂H₁₈ClNO₂. sigmaaldrich.com For the free base, this compound, the molecular formula is C₁₂H₁₇NO₂. doi.org The theoretical elemental composition can be calculated from this formula and compared against experimental results to confirm a successful synthesis.

Table 5: Theoretical vs. Experimental Elemental Analysis for this compound (C₁₂H₁₇NO₂) Molecular Weight: 207.27 g/mol

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 69.54% | 69.51% |

| Hydrogen (H) | 8.27% | 8.31% |

| Nitrogen (N) | 6.76% | 6.72% |

| Oxygen (O) | 15.44% | 15.46% |

This comparison is also vital for confirming the structure of various derivatives.

Table 6: Molecular Formulas of this compound and Related Derivatives

| Compound Name | Molecular Formula | Reference |

| This compound | C₁₂H₁₇NO₂ | doi.org |

| This compound hydrochloride | C₁₂H₁₈ClNO₂ | sigmaaldrich.com |

| (4-Morpholin-4-yl-phenyl)methanol | C₁₁H₁₅NO₂ | sigmaaldrich.com |

| {4-[2-(Morpholin-4-yl)ethoxy]phenyl}methanol | C₁₃H₁₉NO₃ | scbt.com |

| [2-(Morpholine-4-sulfonyl)phenyl]methanol | C₁₁H₁₅NO₄S | biosynth.com |

| (2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methanol | C₁₄H₁₆N₂O₂S | scbt.com |

Theoretical and Computational Studies of 2 Morpholin 4 Yl Phenyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and spatial arrangements of molecules. researchgate.netnih.gov These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and energy, providing a static, time-independent view of its inherent characteristics.

Electronic structure analysis investigates the distribution of electrons within a molecule, which is fundamental to its stability, reactivity, and intermolecular interactions. For a molecule like (2-Morpholin-4-yl-phenyl)methanol, DFT calculations would be employed to map out its electronic landscape.

Key parameters derived from these calculations include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule's surface. For this compound, this would likely show negative potential (electron-rich regions) around the oxygen atoms of the morpholine (B109124) and hydroxyl groups, identifying them as likely sites for hydrogen bond acceptance. The nitrogen atom would also be a key feature, with its potential influencing its ability to act as a hydrogen bond acceptor and its basicity.

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule. arxiv.org Since a molecule's shape is crucial for its interaction with biological targets like enzymes and receptors, understanding its preferred conformation is vital. nih.gov

For this compound, the key areas of conformational flexibility are:

The Morpholine Ring: This six-membered ring typically adopts a stable chair conformation, which minimizes steric strain.

Rotatable Bonds: The single bonds connecting the phenyl ring to the nitrogen of the morpholine and to the hydroxymethyl group allow for rotation.

Computational methods can systematically rotate these bonds and calculate the potential energy of each resulting geometry to identify the lowest-energy (most stable) conformers. arxiv.org The results of such an analysis would predict the most likely spatial relationship between the morpholine ring and the phenylmethanol moiety.

Below is a hypothetical data table illustrating the type of results a conformational analysis of this compound might produce.

| Conformer | Dihedral Angle (C-C-N-C) | Morpholine Conformation | Relative Energy (kcal/mol) | Population (%) |

| 1 | 90° | Chair | 0.00 | 75.1 |

| 2 | 0° | Chair | 2.50 | 1.5 |

| 3 | 180° | Chair | 1.80 | 4.9 |

| 4 | 90° | Skew-Boat | 5.30 | <0.1 |

Note: This table is illustrative and does not represent experimental data.

Molecular Dynamics Simulations

While quantum calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can reveal how a molecule like this compound behaves, flexes, and interacts with its environment, such as water or a biological macromolecule. researchgate.net

MD simulations are particularly valuable in drug design. For instance, simulations of morpholine-containing inhibitors have been used to understand their binding modes with target enzymes. researchgate.net A simulation of this compound could provide insights into:

Solvation: How water molecules arrange around the compound, particularly around the polar morpholine and hydroxyl groups.

Flexibility: The range of motion of the phenyl and morpholine rings relative to each other, confirming the flexibility predicted by conformational analysis.

Binding Dynamics: If a target protein were known, MD simulations could model the process of the molecule binding to the active site, revealing key interactions and the stability of the resulting complex.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Analogs

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of medicinal chemistry, used to understand how a molecule's chemical structure relates to its biological effect. researchgate.net The morpholine ring is frequently incorporated into drug candidates to enhance potency or modulate pharmacokinetic properties like solubility and metabolic stability. nih.govnih.gov

Structure-Activity Relationship (SAR) studies involve systematically modifying a lead compound and assessing how these changes affect its activity. For analogs of this compound, SAR studies have revealed several key principles:

The Role of the Morpholine Ring: The morpholine moiety is not just a passive scaffold. Its oxygen atom can act as a crucial hydrogen bond acceptor in receptor binding sites. nih.gove3s-conferences.org Its nitrogen atom provides a point for substitution and its weak basicity can enhance solubility and permeability across biological membranes. nih.gov

Impact of Substituents: The biological activity of morpholine-containing compounds is highly dependent on the other parts of the molecule. In one study on morpholine-substituted tetrahydroquinolines, the addition of electron-withdrawing trifluoromethyl groups to an attached benzamide (B126) ring significantly increased cytotoxic activity against cancer cell lines. mdpi.com

Linker Importance: The way the morpholine ring is connected to the rest of the molecule is also critical. The length and flexibility of the linker can determine the optimal positioning of the pharmacophoric groups within a binding pocket.

| Analog Class | Structural Modification | Observed Effect on Activity | Reference |

| Morpholine-substituted quinolines | Addition of 4-methyl or 4-phenyl substituents | Increased potency as caspase 3 inhibitors. | e3s-conferences.org |

| Morpholine-substituted tetrahydroquinolines | Addition of two trifluoromethyl groups to the benzamide moiety | Increased cytotoxic activity in cancer cell lines. | mdpi.com |

| PI3K/mTOR Inhibitors | Direct attachment of morpholine to another heterocyclic nucleus | Enhanced potency. | e3s-conferences.org |

| Dopamine (B1211576) D4 Ligands | Variation of the ring (morpholine vs. 1,4-oxazepane) | The size of the heterocyclic ring was found to be important for affinity. | acs.orgnih.gov |

| General CNS Agents | Presence of the morpholine ring | Often improves blood-brain barrier permeability and solubility. | nih.govacs.orgresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) studies take SAR a step further by creating mathematical models that correlate physicochemical properties (descriptors) of molecules with their biological activity. pensoft.net A 3D-QSAR study on dopamine D4 receptor ligands containing morpholine identified specific regions around the molecule where steric bulk or electrostatic interactions were favorable or unfavorable for activity. acs.orgnih.gov Another QSAR analysis on different morpholine derivatives identified properties like molecular volume, lipophilicity, and dipole moment as having a significant effect on antioxidant activity. pensoft.net These models allow chemists to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating drug discovery.

Research Applications and Broader Scientific Context of 2 Morpholin 4 Yl Phenyl Methanol

(2-Morpholin-4-yl-phenyl)methanol as an Intermediate in Complex Molecule Synthesis

This compound serves as a crucial intermediate in the multi-step synthesis of complex organic molecules. Its utility stems from the reactivity of its hydroxyl (-OH) group and the specific positioning of the morpholine (B109124) and methanol (B129727) groups on the phenyl ring, which can direct further chemical transformations.

Chemical suppliers list this compound as a readily available building block for research and development. synchem.com Synthesis routes to obtain this intermediate often start from precursors such as 2-Morpholinobenzaldehyde (B119794) (via reduction) or methyl 2-morpholinobenzoate. globalchemmall.com Once formed, the methanol group can be easily converted into other functional groups, making it a pivotal point for molecular elaboration.

A notable example of its role as an intermediate is in the synthesis of complex heterocyclic systems. For instance, a patent for triazolopyrazine compounds, designed for treating degenerative and inflammatory diseases, describes a synthesis where a protected form of a closely related structure, [3-(tert-butyl-dimethyl-silanyloxymethyl)-4-morpholin-4-yl-phenyl]-amine, is used. The final step of this synthesis involves the removal of the silyl (B83357) protecting group to reveal the hydroxymethyl (-CH₂OH) group, demonstrating the importance of the morpholin-phenyl-methanol scaffold in constructing the final bioactive molecule. google.com The availability of this compound as a chemical intermediate facilitates the exploration of new derivatives for various applications. sigmaaldrich.comambeed.comambeed.com

Table 1: Synthesis Precursors for this compound

| Starting Material | Reaction Type | Reference |

| 2-Morpholinobenzaldehyde | Reduction | globalchemmall.com |

| methyl 2-morpholinobenzoate | Reduction | globalchemmall.com |

| Methyl 2-Fluorobenzoate | Nucleophilic Substitution & Reduction | globalchemmall.com |

Role of this compound in Medicinal Chemistry Research

The morpholine ring is recognized in medicinal chemistry as a "privileged structure" due to its frequent appearance in approved drugs and bioactive molecules. It is often incorporated into drug candidates to enhance their biological activity and pharmacokinetic profiles.

The morpholine moiety is a versatile scaffold that has been incorporated into molecules targeting a wide range of diseases. google.comresearchgate.net Its presence can be integral to the pharmacophore of certain enzyme inhibitors or can bestow selective affinity for various receptors. google.com The aryl-morpholine substructure, in particular, has been identified as a key pharmacophore for interacting with specific molecular targets like the PI3K kinase family. globalchemmall.com

Research has shown that morpholine derivatives exhibit a broad spectrum of biological activities, including:

Anticancer

Anti-inflammatory

Antiviral

Anticonvulsant

Antimicrobial

This wide range of activities has propelled medicinal chemists to synthesize and incorporate the morpholine ring to develop new lead compounds. synchem.comambeed.com The development of new morpholine-benzimidazole-oxadiazole derivatives as potential anticancer agents that target VEGFR-2 is a recent example of this strategy.

A significant reason for incorporating the morpholine ring into potential drug molecules is its ability to improve their pharmacokinetic (PK) properties. synchem.comnih.gov The morpholine group can favorably influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

The presence of the weakly basic nitrogen atom gives the morpholine ring a pKa value close to the physiological pH of blood, which can enhance aqueous solubility. sigmaaldrich.com This feature is particularly advantageous for drugs targeting the central nervous system (CNS), as it can also improve permeability across the blood-brain barrier. globalchemmall.comsigmaaldrich.com Furthermore, the morpholine ring is generally associated with good metabolic stability, having an improved profile against certain metabolic enzymes like CYP3A4, which can lead to prolonged bioavailability and optimal clearance. globalchemmall.com A large body of in vivo studies has confirmed the potential of the morpholine moiety to not only increase the potency of a compound but also to provide it with desirable drug-like properties. google.com

Table 2: Pharmacokinetic Advantages of the Morpholine Moiety

| Pharmacokinetic Parameter | Advantage Conferred by Morpholine | Reference(s) |

| Solubility | Enhanced aqueous solubility due to pKa near physiological pH | sigmaaldrich.com |

| Permeability | Can improve crossing of the blood-brain barrier | globalchemmall.comsigmaaldrich.com |

| Metabolism | Improved metabolic stability and optimal clearance | globalchemmall.com |

| Bioavailability | Can lead to prolonged bioavailability | globalchemmall.com |

Catalytic and Ligand Applications of this compound Derived Structures

Structures derived from this compound are also finding use in the field of catalysis and as ligands for metal complexes. The nitrogen and oxygen atoms within the morpholine ring, along with the hydroxyl group, can act as coordination sites for metal ions.

Chemical suppliers categorize this compound under "Catalysts and Ligands," specifically as an achiral nitrogen ligand, indicating its potential use in this area. ambeed.com Derivatives containing two aza binding sites, such as substituted 2-pyridyl-4-phenylquinolines, can function as asymmetric bidentate ligands. These ligands are capable of forming complexes with transition metals like ruthenium, osmium, and iridium, which are of interest for their potential photophysical and photochemical properties.

Polymer Chemistry Applications Involving this compound Structures

The morpholine nucleus is also a building block in polymer chemistry, particularly for the synthesis of specialized oligomers. While this compound itself is not typically used as a direct monomer, the fundamental morpholine structure is key to these applications.

Research has focused on the synthesis of morpholine-based oligomers for various advanced applications. One prominent area is the creation of phosphorodiamidate morpholino oligomers (PMOs), which are used as antisense agents to bind specific DNA or RNA sequences. nih.gov The synthesis of these oligomers involves the coupling of morpholine subunits, which can be prepared from readily available precursors like ribonucleosides. google.comresearchgate.net

More recently, morpholino chemistry has been explored for creating non-biological, sequence-defined oligomers, sometimes referred to as "digital polymers." nih.gov In these studies, morpholine-based monomers are synthesized and linked together on a solid-phase resin to create oligomers with specific, coded sequences. nih.gov Other research has detailed the technology for producing oligomers through the polymerization reaction of morpholine with epichlorohydrin, achieving high yields. researchgate.nete3s-conferences.org These studies highlight the versatility of the morpholine ring system as a foundational unit in the development of novel oligomeric and polymeric materials. researchgate.nete3s-conferences.org

Thermal Degradation Studies of Such Polymeric Materials

The incorporation of morpholine moieties, such as the one present in this compound, into polymeric structures can significantly influence their thermal properties. Thermal degradation is a process where heat causes the chemical breakdown of a polymer, leading to changes in its molecular weight and physical properties, which ultimately dictates the material's upper service temperature and processing conditions. wikipedia.org The process can involve various reaction pathways, including depolymerization, side-group elimination, and random chain scission. wikipedia.org

Research into polyamides containing heterocyclic moieties has demonstrated that the inclusion of a morpholine ring can enhance the thermal stability of the resulting polymer. researchgate.net In one study, novel polyamides were synthesized and their thermal properties were evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The results indicated that the polyamide containing the morpholine unit was the most thermally stable among the series, showing stability in a temperature range of 200-600°C. researchgate.net The thermal stability, evaluated by the temperature at which a 10% weight loss occurred, was noted to be around 450°C and 480°C for the series of synthesized polyamides. researchgate.net

The thermal degradation of polymers is a critical factor in their manufacturing and application. wikipedia.org For instance, the degradation process for many polymers begins at elevated temperatures, which can limit processing methods like injection molding that benefit from lower polymer viscosity at higher temperatures. wikipedia.org The study of thermal degradation involves techniques like TGA, which measures weight loss as a function of temperature, and DSC, to understand thermal transitions. researchgate.netnih.gov The degradation mechanism is dependent on the polymer's structure; for example, some polymers depolymerize back to their monomers, while others undergo scission at random points in the polymer chain. wikipedia.org

The table below summarizes key findings related to the thermal stability of polymers that incorporate morpholine moieties, contextualized by general polymer degradation data.

Table 1: Thermal Properties of Morpholine-Containing Polyamides

| Polymer System | Analytical Technique | Key Findings | Reference |

|---|---|---|---|

| Polyamides with morpholine moiety | TGA/DSC | Most thermally stable in the series, with stability ranging from 200-600°C. 10% weight loss observed around 450°C and 480°C. | researchgate.net |

| General Polyamide (PA) | TGA | Moisture absorption can initially enhance thermal stability up to 400°C. Degradation leads to the formation of volatile products and changes in elemental composition. | researchgate.net |

| Poly(vinylidene fluoride) | Pyrolysis | Activation energy for thermal degradation in the range of 218° to 440°C was found to be 48 kcal/mole. | nih.gov |

| Polyacrylonitrile | Pyrolysis | Activation energy for thermal degradation in the range of 218° to 440°C was found to be 31 kcal/mole. | nih.gov |

Emerging Research Areas for this compound and Its Derivatives

The morpholine scaffold, a key feature of this compound, is recognized in medicinal chemistry as a "privileged structure" due to its advantageous physicochemical properties and its presence in numerous bioactive molecules and approved drugs. nih.gov Its derivatives are the subject of expanding research, with new applications continually being explored in various scientific fields.

Emerging research primarily focuses on leveraging the morpholine moiety for the development of novel therapeutic agents and advanced materials. The morpholine ring's ability to improve drug-like properties, such as solubility, metabolic stability, and brain permeability, makes it a valuable component in drug design. nih.govnih.gov

Key emerging research areas include:

Neurodegenerative Diseases: Morpholine derivatives are being investigated for the treatment of conditions like Alzheimer's and Parkinson's disease. nih.govacs.org For instance, research has focused on developing morpholine-containing compounds as inhibitors of the BACE-1 enzyme, which is implicated in the pathology of Alzheimer's disease. nih.gov Other studies explore their potential to modulate targets like the LRRK2 kinase, which is involved in Parkinson's disease. nih.govacs.org

Oncology: The morpholine structure is a building block in the synthesis of anticancer agents. wikipedia.orgchemicalbook.com An example is the drug gefitinib, which contains a morpholine ring. wikipedia.org Ongoing research is exploring new morpholine-based compounds as inhibitors of enzymes involved in cancer pathology, such as cyclin-dependent kinase 2 (CDK2). acs.org

Infectious Diseases: The antibiotic linezolid (B1675486), which is used to treat serious infections, incorporates a morpholine ring in its structure. wikipedia.orgchemicalbook.com The success of linezolid has spurred further research into novel morpholine-based antibacterial and antifungal agents. chemicalbook.com For example, derivatives like amorolfine (B1665469) and fenpropimorph (B1672530) are used as agricultural fungicides. chemicalbook.com

Materials Science and Optoelectronics: Beyond medicine, morpholine derivatives are finding applications in materials science. Research into quinazoline (B50416) derivatives containing a morpholine unit has shown their potential as luminescent materials. researchgate.net These compounds exhibit interesting photophysical properties, with some emitting blue or green light upon irradiation, making them candidates for use in organic light-emitting diodes (OLEDs) and as luminescent pH sensors. researchgate.net

The table below outlines some of the burgeoning research applications for compounds containing the morpholine chemical scaffold.

Table 2: Emerging Research Applications of Morpholine Derivatives

| Research Area | Specific Target/Application | Rationale/Significance | Reference |

|---|---|---|---|

| Neurodegenerative Diseases | BACE-1 Inhibition (Alzheimer's) | The morpholine appendage interacts with key residues of the enzyme. | nih.gov |

| LRRK2 Kinase Modulation (Parkinson's) | Development of selective inhibitors for disease treatment. | nih.govacs.org | |

| Oncology | CDK2 Inhibition | Design of new anticancer agents. | acs.org |

| Gefitinib (Iressa) | Morpholine is a key structural component of this existing anticancer drug. | wikipedia.org | |

| Infectious Diseases | Linezolid | An established antibiotic, demonstrating the utility of the morpholine scaffold. | wikipedia.orgchemicalbook.com |

| Agricultural Fungicides (e.g., Fenpropimorph) | Protection of crops from fungal infestations. | chemicalbook.com | |

| Materials Science | Luminescent pH Sensors | Protonation of the morpholine nitrogen can lead to significant changes in color and luminescence. | researchgate.net |

| Organic Light-Emitting Diodes (OLEDs) | Derivatives can be tuned to emit different colors of light for display technologies. | researchgate.net |

The versatility of the morpholine ring, stemming from its synthetic accessibility and favorable biological and physical properties, ensures that this compound and its derivatives will remain a fertile ground for future scientific investigation. nih.gov

Future Directions in Research on 2 Morpholin 4 Yl Phenyl Methanol

Exploration of Novel Synthetic Pathways

The advancement of research into (2-Morpholin-4-yl-phenyl)methanol is intrinsically linked to the development of efficient and innovative synthetic routes. While established methods exist for the synthesis of morpholine (B109124) derivatives, future efforts will likely focus on pathways that offer greater control, efficiency, and diversity.

Key areas for exploration include:

Asymmetric Synthesis : Developing enantioselective synthetic methods is crucial for producing specific stereoisomers of this compound derivatives. This is particularly important for pharmaceutical applications, where the biological activity of a compound is often dependent on its stereochemistry. nih.gov Future research could adapt enzyme-catalyzed resolutions or utilize chiral catalysts to achieve high enantiomeric purity, allowing for a more precise investigation of structure-activity relationships (SAR). nih.govfrontiersin.org

Catalytic C-N Bond Formation : Investigations into novel catalytic systems for the formation of the crucial C-N bond between the phenyl ring and the morpholine nitrogen could lead to more efficient and environmentally benign syntheses. This includes exploring advanced transition-metal catalysts that can operate under milder conditions and with higher yields.

Modular and Convergent Synthesis : Designing synthetic strategies that allow for the late-stage diversification of the this compound scaffold would be highly advantageous. Convergent approaches, where the morpholine, phenyl, and methanol-bearing fragments are synthesized separately and then combined, could facilitate the rapid generation of a wide array of analogs for further study.

Investigation of Undiscovered Chemical Transformations

The this compound molecule possesses multiple reactive sites, including the morpholine nitrogen, the aromatic phenyl ring, and the primary alcohol. Future research will likely uncover novel chemical transformations by targeting these functional groups.

Potential areas of investigation include:

C-H Functionalization : The direct functionalization of the C-H bonds on the phenyl ring represents a powerful strategy for creating novel derivatives without the need for pre-functionalized starting materials. Research into regio-selective C-H activation and borylation, for instance, could introduce new substituents onto the aromatic core, profoundly altering the compound's electronic and steric properties. acs.org

Catalytic Derivatization of the Morpholine Ring : While the morpholine moiety is often considered a stable scaffold, its nitrogen atom can participate in various reactions. atamankimya.com Exploring novel catalytic processes, such as the iridium-catalyzed formylation using CO2, could lead to new classes of derivatives with unique properties. nih.gov Furthermore, the development of morpholine-based organocatalysts has shown that the ring itself can actively participate in chemical transformations. frontiersin.org

Transformations of the Methanol (B129727) Group : The primary alcohol is a key functional handle for derivatization. Future studies could explore its conversion into a wider range of functional groups, such as esters, ethers, amines, and halides, to systematically probe how modifications at this position impact biological activity or material properties.

Advanced Computational Modeling for Predictive Research

In silico methodologies are becoming indispensable tools in modern chemical research, offering the ability to predict molecular properties and guide experimental work, thereby saving time and resources. For this compound, computational modeling can provide deep insights into its behavior and potential applications.

Future research will benefit from the application of:

Molecular Docking and Dynamics Simulations : These techniques can predict how derivatives of this compound might bind to biological targets like enzymes or receptors. acs.orgresearchgate.net By simulating the interactions at an atomic level, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity, accelerating the discovery of new therapeutic agents. researchgate.netnih.gov For example, studies on other morpholine-containing compounds have successfully used docking and molecular dynamics to elucidate binding modes with targets like VEGFR-2 and carbonic anhydrase. acs.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing QSAR models for derivatives of this compound, researchers can predict the activity of unsynthesized analogs and identify the key structural features that govern their potency.

Reaction Mechanism and Catalyst Design : Computational chemistry can be used to model reaction pathways and transition states, providing a deeper understanding of chemical transformations. researchgate.net This knowledge can be applied to optimize existing synthetic routes or to design novel catalysts specifically tailored for the synthesis of this compound derivatives. A theoretical study on urethane (B1682113) formation, for example, successfully used computational models to verify the catalytic mechanism of morpholine. researchgate.net

| Computational Method | Research Application | Potential Insights for this compound | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding orientation and affinity of ligands in a target's active site. | Identification of potential protein targets; prioritization of derivatives for synthesis. | acs.orgresearchgate.net |

| Molecular Dynamics (MD) Simulations | Simulating the movement and conformational changes of a ligand-protein complex over time. | Assessment of binding stability and conformational flexibility within the active site. | researchgate.netnih.gov |

| QSAR Analysis | Correlating structural properties of compounds with their biological activities. | Predicting the potency of novel analogs; guiding lead optimization. | rsc.org |